molecular formula C17H34O5Si2 B12964159 (6aR,9aS)-2,2,4,4-Tetraisopropyldihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8(6aH)-one

(6aR,9aS)-2,2,4,4-Tetraisopropyldihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8(6aH)-one

Cat. No.: B12964159
M. Wt: 374.6 g/mol
InChI Key: VKUSERFNLBNDGI-JKSUJKDBSA-N
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Description

(6aR,9aS)-2,2,4,4-Tetraisopropyldihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8(6aH)-one is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of organosilicon compounds, which are known for their diverse applications in various fields such as materials science, pharmaceuticals, and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6aR,9aS)-2,2,4,4-Tetraisopropyldihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8(6aH)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the furo[3,2-f][1,3,5,2,4]trioxadisilocin ring system: This is achieved through a cyclization reaction involving a suitable diol and a silicon-containing reagent under controlled conditions.

    Introduction of the isopropyl groups: This step involves the alkylation of the intermediate compound with isopropyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(6aR,9aS)-2,2,4,4-Tetraisopropyldihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8(6aH)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silicon-containing products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl groups can be replaced by other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, and strong bases.

Major Products Formed

The major

Properties

Molecular Formula

C17H34O5Si2

Molecular Weight

374.6 g/mol

IUPAC Name

(6aR,9aS)-2,2,4,4-tetra(propan-2-yl)-6,6a,9,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-8-one

InChI

InChI=1S/C17H34O5Si2/c1-11(2)23(12(3)4)19-10-16-15(9-17(18)20-16)21-24(22-23,13(5)6)14(7)8/h11-16H,9-10H2,1-8H3/t15-,16+/m0/s1

InChI Key

VKUSERFNLBNDGI-JKSUJKDBSA-N

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2[C@H](CC(=O)O2)O[Si](O1)(C(C)C)C(C)C)C(C)C

Canonical SMILES

CC(C)[Si]1(OCC2C(CC(=O)O2)O[Si](O1)(C(C)C)C(C)C)C(C)C

Origin of Product

United States

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